Analgesic Activity of AH 8507 Versus AH 7563 in Mouse Phenylquinone Writhing and Hot Plate Assays
AH 8507 fails to produce significant analgesia in mice at doses up to 100 mg/kg, whereas the structurally related analog AH 7563 demonstrates potent antinociceptive activity in the same experimental models. This functional divergence is quantified by ED50 values derived from standard phenylquinone-induced writhing and hot plate latency assays . The data establish that AH 8507 is pharmacologically inert with respect to analgesia, while AH 7563 exhibits robust efficacy, representing a >6.5-fold categorical difference in potency that defines the functional distinction between an inactive reference standard and an active analgesic agent [1].
| Evidence Dimension | Antinociceptive potency (ED50) |
|---|---|
| Target Compound Data | AH 8507 ED50 > 100 mg/kg (oral and subcutaneous) in both phenylquinone writhing and hot plate tests |
| Comparator Or Baseline | AH 7563 ED50 = 15.3 mg/kg (oral) and 15.5 mg/kg (subcutaneous) in phenylquinone and hot plate tests respectively |
| Quantified Difference | AH 8507 requires >6.5-fold higher dose than AH 7563 to achieve threshold effect, with >100 mg/kg representing the ceiling of testable doses; no significant analgesia observed for AH 8507 at any dose tested |
| Conditions | Mouse phenylquinone-induced writhing assay; mouse hot plate test (thermal nociception); oral and subcutaneous administration |
Why This Matters
Procurement of AH 8507 versus AH 7563 must be guided by the intended experimental outcome: AH 8507 serves as an analytically useful negative control or reference standard with no confounding analgesic activity, whereas AH 7563 is appropriate for studies requiring active opioid pharmacology.
- [1] Brittain RT, et al. Proceedings: Anti-nociceptive effects in N-substituted cyclohexylmethylbenzamides. Br J Pharmacol. 1973 Sep;49(1):158P-159P. View Source
